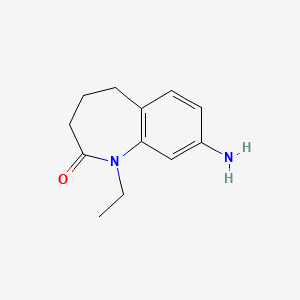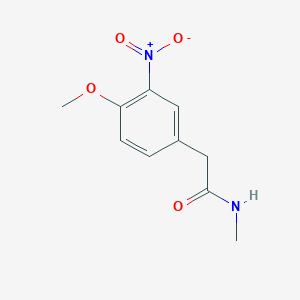
4-Benzyloxy-3-ethyl-5-methylbenzaldehyde
Overview
Description
4-Benzyloxy-3-ethyl-5-methylbenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of a benzyloxy group, an ethyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-ethyl-5-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Benzyl bromide (C6H5CH2Br) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 4-Benzyloxy-3-ethyl-5-methylbenzoic acid.
Reduction: 4-Benzyloxy-3-ethyl-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxy-3-ethyl-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, the benzyloxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes.
Comparison with Similar Compounds
4-Benzyloxybenzaldehyde: Lacks the ethyl and methyl groups, making it less sterically hindered.
3-Benzyloxy-4-methoxybenzaldehyde: Contains a methoxy group instead of an ethyl group, altering its electronic properties.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group and a methoxy group, widely used as a flavoring agent.
Uniqueness: 4-Benzyloxy-3-ethyl-5-methylbenzaldehyde is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3-ethyl-5-methyl-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C17H18O2/c1-3-16-10-15(11-18)9-13(2)17(16)19-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
YCQLCQKQCBAYNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C=O)C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B8441631.png)











![1-[5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]-triazol-4-yl]-ethanone](/img/structure/B8441724.png)
